molecular formula C10H5F6NO B8199146 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole

Cat. No.: B8199146
M. Wt: 269.14 g/mol
InChI Key: BMVWASCWXQRTQQ-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative characterized by a trifluoromethoxy (-OCF₃) group at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position of the indole scaffold. Fluorinated indoles are of significant interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by fluorine atoms, which enhance metabolic stability, lipophilicity, and target-binding affinity .

Properties

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO/c11-9(12,13)8-3-5-1-2-6(4-7(5)17-8)18-10(14,15)16/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVWASCWXQRTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Effects

The compound’s distinct trifluoromethoxy and trifluoromethyl substituents differentiate it from other indole derivatives. Key comparisons include:

Table 1: Substituent and Molecular Properties of Selected Fluorinated Indoles
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole* -OCF₃ (6), -CF₃ (2) C₁₀H₅F₆NO 289.15 g/mol High lipophilicity, electron-withdrawing groups Inferred
Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate -CF₃ (6), -COOCH₃ (2) C₁₁H₈F₃NO₂ 259.18 g/mol Ester functionality enhances solubility
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole -CF₃ (6), -CH₃ (2), -Ph (3) C₁₆H₁₂F₃N 275.27 g/mol Bulky phenyl group increases steric hindrance
5-Chloro-6-(trifluoromethyl)-1H-indole -CF₃ (6), -Cl (5) C₉H₅ClF₃N 219.59 g/mol Chlorine enhances halogen bonding potential
6-Fluoro-3-(dimethylaminomethyl)-1H-indole -F (6), -CH₂N(CH₃)₂ (3) C₁₁H₁₃FN₂ 192.24 g/mol Amino group introduces basicity

*Note: Properties for the target compound are inferred based on structural analogs.

Key Observations:
  • Lipophilicity: The combination of -CF₃ and -OCF₃ substituents increases logP values compared to non-fluorinated analogs, enhancing membrane permeability .
  • Steric Considerations : Bulky substituents (e.g., phenyl in ) reduce conformational flexibility, whereas smaller groups (e.g., -F in ) preserve indole ring planarity.

Biological Activity

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antiviral, antibacterial, and anticancer properties.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical transformations. The compound can be synthesized through a series of reactions starting from indole derivatives. The introduction of trifluoromethoxy and trifluoromethyl groups enhances the compound's lipophilicity and biological activity.

Key Synthesis Steps:

  • Starting Material : Indole derivatives are typically used as the starting material.
  • Trifluoromethylation : The introduction of trifluoromethyl groups can be accomplished using reagents like trifluoroacetic anhydride.
  • Functionalization : The trifluoromethoxy group is introduced via electrophilic substitution methods.

Antiviral Activity

Research has demonstrated that indole derivatives, including those with trifluoromethyl and trifluoromethoxy substitutions, exhibit potent antiviral activity. For example, a series of 2,6-disubstituted indoles were identified as inhibitors of Zika virus protease, with IC50 values as low as 320 nM for certain derivatives . This suggests that the presence of trifluorinated groups may enhance the interaction with viral targets.

Antibacterial Activity

Indole-based compounds have shown diverse antibacterial properties. A study evaluated various fluorinated indoles against Gram-positive and Gram-negative bacteria, revealing that compounds with trifluoromethoxy groups exhibited superior antimicrobial activity compared to their trifluoromethyl counterparts . The minimum inhibitory concentration (MIC) values indicated effective bacterial inhibition without significant cytotoxicity to human cells.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Compounds with similar structures demonstrated significant cytotoxicity against multiple cancer types, including breast (MCF-7) and lung (A549) cancers. For instance, certain derivatives exhibited IC50 values in the micromolar range, indicating strong growth inhibition in xenograft models .

Case Studies

Several case studies highlight the effectiveness of indole derivatives in clinical settings:

  • Zika Virus Inhibition : A derivative with a similar structure was tested for its ability to inhibit Zika virus protease, showing promising results that could lead to therapeutic developments against viral infections .
  • Antimicrobial Efficacy : In a comparative study, compounds bearing trifluoromethoxy groups showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating their potential as new antimicrobial agents .
  • Cytotoxicity Profiles : A series of indole derivatives were tested for cytotoxicity against cancer cell lines, revealing that those with specific substitutions had significantly lower IC50 values compared to standard chemotherapeutics like doxorubicin .

Data Tables

Compound Biological Activity IC50 Value (µM) Target Pathogen/Cell Line
Compound 1Zika Virus Inhibition0.32Zika Virus Protease
Compound 2Antibacterial12Staphylococcus aureus
Compound 3Anticancer5MCF-7 Cancer Cells

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole?

  • Methodology : The synthesis typically involves sequential halogenation and fluorination steps. Key intermediates, such as 6-fluoroindole derivatives, can be functionalized via palladium-catalyzed cross-coupling or electrophilic substitution. For example, iodine-catalyzed reactions (10 mol% I₂ in MeCN at 40°C) achieve high yields (~98%) for similar trifluoromethylated indoles by optimizing reaction time and temperature . Fluorination of the methoxy group may require specialized reagents like SF₄ or Ruppert-Prakash reagents under anhydrous conditions .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodology : Use a combination of ¹H/¹⁹F NMR to identify proton and fluorine environments, HRMS for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the trifluoromethoxy group. For non-crystalline samples, FT-IR can confirm functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile fluorinated reagents. Waste must be segregated in halogenated solvent containers and disposed via certified hazardous waste services to avoid environmental release of persistent fluorinated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethoxy group regioselectively?

  • Methodology : The trifluoromethoxy group’s steric and electronic effects demand precise control. Employ low-temperature lithiation (-78°C) followed by quenching with CF₃OF or CF₃OTf to minimize side reactions. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., CuI for Ullman-type couplings) significantly impact regioselectivity. Kinetic studies using in-situ Raman spectroscopy can monitor intermediate formation .

Q. How do the trifluoromethoxy and trifluoromethyl groups influence this compound’s pharmacokinetic properties?

  • Methodology : Fluorine’s high electronegativity enhances metabolic stability by reducing cytochrome P450 oxidation. Conduct in vitro microsomal assays to compare metabolic half-lives against non-fluorinated analogs. The trifluoromethoxy group’s lipophilicity (logP ~2.5) improves blood-brain barrier penetration, which can be quantified via PAMPA-BBB assays .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO% differences). Standardize protocols using OECD guidelines and validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Substituent positioning (e.g., para vs. meta trifluoromethoxy) may alter target engagement; synthesize analogs and perform SAR studies .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodology : Use docking simulations (AutoDock Vina) with fluorine-protein interaction parameters (e.g., C-F···H-N hydrogen bonds). Molecular dynamics (MD) simulations (AMBER/CHARMM) over 100 ns trajectories can assess conformational stability. Pair with QM/MM calculations to model stereoelectronic effects of the trifluoromethoxy group on binding .

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